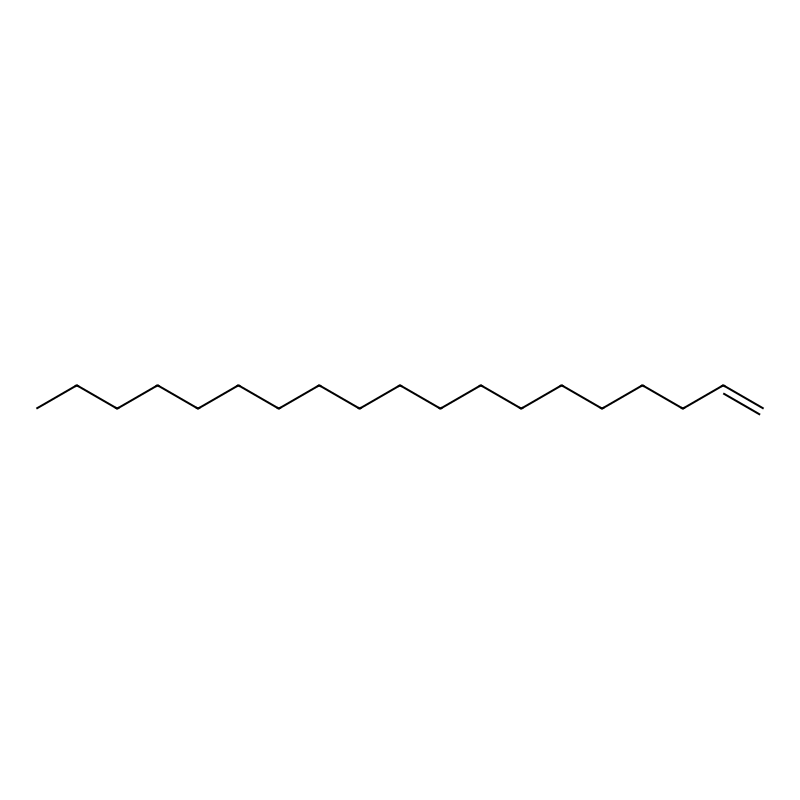

1-Nonadecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonadecene as a Microbial Metabolite

1-Nonadecene, a nineteen-carbon alkene with a single double bond, has been identified as a metabolite produced by various organisms, including bacteria such as Streptomyces and the plant Tansy (Tanacetum vulgare) . This suggests a potential role for 1-nonadecene in the biological processes of these organisms. However, the specific function it plays in these contexts remains unclear and requires further investigation.

Potential Role in Radicular Cysts and Periapical Granulomas

Recent research has explored the potential involvement of 1-nonadecene in the development of radicular cysts and periapical granulomas, which are inflammatory lesions around the roots of teeth. Studies have found that 1-nonadecene is a prominent metabolite present in these lesions .

Further research suggests that 1-nonadecene may contribute to the formation of a pre-invasive microenvironment, potentially playing a role in the early stages of cyst and granuloma development . This study also found that 1-nonadecene can induce an inflammatory response by upregulating the expression of certain inflammatory mediators . While the exact mechanisms remain under investigation, these findings suggest a potential link between 1-nonadecene and the development of these dental pathologies.

Other Potential Applications

While research on 1-nonadecene in scientific contexts is still emerging, it is worth noting that it has been investigated for other potential applications. These include its use as:

1-Nonadecene, also known as nonadec-1-ene, is an unbranched alkene with the molecular formula and a molecular weight of approximately 266.5050 g/mol. It features a double bond between the first and second carbon atoms in its chain, making it a terminal alkene. This compound is categorized as a long-chain hydrocarbon and is primarily noted for its occurrence as a plant and bacterial metabolite .

- Information on the safety hazards of 1-nonadecene is limited in scientific literature.

- As a general guideline, long-chain alkenes can be combustible liquids. Always handle unknown chemicals with caution and consult safety data sheets (SDS) for specific information when available.

- Hydrogenation: The addition of hydrogen across the double bond converts it into a saturated alkane, nonadecane. The enthalpy change for this reaction has been measured at approximately -125.4 kJ/mol under standard conditions .

- Polymerization: 1-Nonadecene can participate in polymerization reactions, forming long-chain polymers that are useful in various industrial applications.

- Oxidation: The double bond can also be oxidized to form alcohols or ketones, depending on the conditions used.

Research indicates that 1-nonadecene exhibits biological activity, particularly as a metabolite in certain biological systems. It has been identified in studies related to radicular cysts and periapical granulomas, suggesting potential roles in dental pathology . Additionally, its presence as a plant metabolite indicates possible ecological functions, such as interactions with other organisms.

1-Nonadecene can be synthesized through several methods:

- Olefin Metathesis: This method involves the exchange of alkyl groups between alkenes, allowing for the formation of 1-nonadecene from smaller alkenes.

- Dehydrogenation of Alkanes: Long-chain alkanes can be dehydrogenated to yield corresponding alkenes like 1-nonadecene.

- Cracking of Larger Hydrocarbons: The thermal or catalytic cracking of larger hydrocarbons can produce 1-nonadecene as a byproduct.

1-Nonadecene has several applications across different fields:

- Chemical Industry: It serves as a precursor for producing surfactants, lubricants, and other chemical intermediates.

- Agriculture: Its role as a plant metabolite suggests potential applications in agricultural formulations or pest control agents.

- Pharmaceuticals: Given its biological activity, further research may explore its potential therapeutic uses or roles in drug formulations.

Studies focusing on the interactions of 1-nonadecene with biological systems have demonstrated its significance in metabolic pathways. Its identification in specific pathological conditions highlights the need for further investigation into its role in human health and disease mechanisms . Additionally, its interactions with microbial systems may provide insights into its ecological functions.

Similar compounds to 1-nonadecene include:

- 1-Hexadecene (C16H32): A sixteen-carbon alkene that shares structural similarities but has one less carbon atom.

- 1-Eicosene (C20H40): A twenty-carbon alkene that extends the carbon chain beyond 1-nonadecene.

- 1-Octadecene (C18H36): An eighteen-carbon alkene that is closer in structure but shorter than 1-nonadecene.

Comparison TableCompound Molecular Formula Molecular Weight Unique Features 1-Nonadecene C19H38 266.5050 g/mol Terminal alkene with unique metabolites 1-Hexadecene C16H32 226.4260 g/mol Shorter chain; used in surfactants 1-Octadecene C18H36 252.4870 g/mol Commonly used in lubricants 1-Eicosene C20H40 282.5040 g/mol Longer chain; potential for polymerization

| Compound | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-Nonadecene | C19H38 | 266.5050 g/mol | Terminal alkene with unique metabolites |

| 1-Hexadecene | C16H32 | 226.4260 g/mol | Shorter chain; used in surfactants |

| 1-Octadecene | C18H36 | 252.4870 g/mol | Commonly used in lubricants |

| 1-Eicosene | C20H40 | 282.5040 g/mol | Longer chain; potential for polymerization |

Bacterial Production Mechanisms

Jeotgalicoccus Species as Primary Producers

Members of the genus Jeotgalicoccus, a group of low-G+C Gram-positive bacteria within the Firmicutes phylum, are among the most well-characterized producers of 1-nonadecene and its methyl-branched derivatives. Jeotgalicoccus sp. ATCC 8456, originally misclassified as Micrococcus candicans, utilizes a novel cytochrome P450 enzyme designated OleT~JE~ to catalyze the decarboxylation of fatty acid intermediates into terminal olefins [1] [2]. This enzyme operates on C~18~ fatty acyl substrates, yielding 18-methyl-1-nonadecene and 17-methyl-1-nonadecene as primary products through a mechanism involving α- or β-hydroxylation followed by decarboxylation [1].

OleT~JE~ belongs to the cyp152 family of bacterial P450 enzymes, which typically function as fatty acid hydroxylases. Structural studies suggest that minor variations in the enzyme’s active site determine whether hydroxylation or decarboxylation dominates, with Jeotgalicoccus spp. favoring the latter to generate olefins [2]. Heterologous expression of oleT~JE~ in Escherichia coli confers the ability to produce these hydrocarbons, confirming its central role in the pathway [1]. Notably, Jeotgalicoccus strains exhibit substrate flexibility, elongating shorter-chain fatty acids (e.g., C~16~) before decarboxylation, which expands the range of potential feedstocks for microbial olefin production [2].

Cyanobacterial Biosynthetic Pathways

The marine cyanobacterium Synechococcus sp. PCC 7002 synthesizes 1-nonadecene alongside the diene 1,14-nonadecadiene. While the terminal double bond in both compounds is genetically well-characterized, the internal double bond in the diene requires a separate desaturase [3] [4]. In contrast to Jeotgalicoccus’s decarboxylation mechanism, cyanobacterial 1-nonadecene biosynthesis likely originates from fatty acid derivatives processed by a multimodular megasynthase system. This system elongates and decarboxylates acyl-acyl carrier protein (ACP) intermediates, with C~18~ acyl-ACP serving as the direct precursor [3].

Recent genomic analyses of alkane-producing cyanobacteria have identified homologs of acyl-ACP reductase (AAR) and aldehyde deformylating oxygenase (ADO), enzymes central to alkane biosynthesis [5]. Although these enzymes primarily generate alkanes, structural parallels suggest that cyanobacteria may employ analogous reductase-decarboxylase systems for olefin production. For instance, Synechococcus sp. PCC 7002 upregulates 1-nonadecene synthesis under cold stress, implying a role in maintaining membrane fluidity [4]. This adaptive response highlights the ecological relevance of terminal olefins in extremophilic microorganisms.

Comparative Analysis of Bacterial Production Efficiency

The efficiency of 1-nonadecene production varies markedly between Jeotgalicoccus and cyanobacterial systems. Jeotgalicoccus sp. ATCC 8456 achieves higher yields of methyl-branched olefins (e.g., 18-methyl-1-nonadecene) due to the substrate specificity of OleT~JE~, which preferentially acts on anteiso-branched fatty acids [2]. In contrast, cyanobacterial pathways generate straight-chain 1-nonadecene at lower titers, partly due to competition with alkane biosynthesis and the energetic cost of maintaining dual hydrocarbon pathways [5].

| Feature | Jeotgalicoccus spp. | Cyanobacteria |

|---|---|---|

| Primary Product | Methyl-branched olefins | Straight-chain 1-nonadecene |

| Key Enzyme | OleT~JE~ (P450 decarboxylase) | Putative megasynthase/ADO |

| Substrate Preference | C~18~ branched fatty acids | C~18~ acyl-ACP |

| Environmental Trigger | Not characterized | Cold stress [4] |

| Maximum Yield | Higher (branched isomers) | Lower (straight-chain) |

This divergence underscores the evolutionary specialization of hydrocarbon biosynthesis pathways. While Jeotgalicoccus optimizes for structural diversity, cyanobacteria prioritize metabolic integration with stress-response systems.

Occurrence in Plant and Fungal Taxa

Current research on 1-nonadecene has focused predominantly on bacterial systems, with limited evidence for its production in plants or fungi. No studies within the provided literature directly associate this compound with eukaryotic taxa, suggesting that terminal olefin biosynthesis may be a prokaryote-specific trait. However, analogous long-chain alkenes have been detected in plant cuticular waxes, hinting at possible convergent evolution in lipid metabolism [5]. Fungal production remains unreported, emphasizing the need for broader metabolomic surveys across kingdoms.

Ecological Distribution and Environmental Factors

1-Nonadecene occurs primarily in marine and halophilic environments. Jeotgalicoccus spp. are frequently isolated from saline habitats, including seawater and salt-fermented foods, where they contribute to the hydrocarbon cycling of coastal ecosystems [2]. In cyanobacteria, 1-nonadecene production correlates with cold adaptation; Synechococcus sp. PCC 7002 increases its synthesis at 22°C compared to 38°C, likely stabilizing membranes under thermal stress [4].

Abiotic factors such as salinity, light intensity, and nutrient availability further modulate production. For example, nitrogen limitation enhances alkane/alkene yields in some cyanobacteria, though this effect varies by species [5]. These findings position 1-nonadecene as a dynamic component of microbial ecological strategies, balancing energy storage and stress mitigation.

Evolutionary Significance of Terminal Olefin Production

The persistence of terminal olefin biosynthesis across distantly related bacteria implies strong selective advantages. In Jeotgalicoccus, branched olefins may act as membrane reinforcers in high-salinity niches, while cyanobacteria exploit straight-chain isomers for low-temperature adaptation [2] [4]. The evolutionary trajectory of OleT~JE~-like P450 enzymes reveals a broader trend: the repurposing of ancestral hydroxylases for decarboxylation, enabling metabolic innovation without major genomic reorganization [1].

Furthermore, horizontal gene transfer may explain the patchy distribution of olefin biosynthesis genes among prokaryotes. For instance, the cyp152 family is widespread in Actinobacteria and Firmicutes but absent in cyanobacteria, which instead rely on divergent enzyme systems [5]. This mosaic evolutionary pattern highlights the role of ecological niche specialization in shaping hydrocarbon metabolism.

Reaction Mechanisms and Intermediates

Terminal olefin-forming fatty acid decarboxylation represents a unique biosynthetic pathway that converts fatty acids to terminal alkenes through the removal of the carboxyl group. The most extensively studied enzyme in this pathway is OleT (Jeotgalicoccus sp.), a cytochrome P450 peroxygenase that catalyzes the decarboxylation of eicosanoic acid to produce 1-nonadecene.

The reaction mechanism involves several critical intermediates that have been characterized through transient kinetic studies and spectroscopic analysis. The catalytic cycle begins with the formation of Compound I, a highly reactive iron(IV)-oxo π-cation radical intermediate (Fe⁴⁺=O- ⁺), which is generated through the reaction of the resting enzyme with hydrogen peroxide. This intermediate is spectroscopically indistinguishable from Compound I species observed in traditional P450 hydroxylases, yet it catalyzes a fundamentally different reaction.

The initial step of the decarboxylation mechanism involves hydrogen atom abstraction from the β-carbon of the fatty acid substrate by Compound I. This process has been confirmed through kinetic isotope effect studies, which demonstrate a large substrate kinetic isotope effect (≥8) for Compound I decay, indicating that C-H bond breaking is the rate-determining step. The abstraction occurs specifically at the β-position relative to the carboxyl group, forming a substrate radical intermediate.

Following hydrogen abstraction, the reaction proceeds through the formation of Compound II, an iron(IV)-hydroxo species (Fe⁴⁺-OH), which represents a critical branching point in the catalytic mechanism. Unlike in traditional P450 hydroxylases where Compound II rapidly undergoes oxygen rebound to form hydroxylated products, the OleT system has evolved mechanisms to prevent this rebound reaction and instead promote carbon-carbon bond scission.

The stabilization of Compound II is achieved through active site hydrogen bonding networks that prevent the typical oxygen rebound mechanism. This stabilization allows for a proton-coupled electron transfer from the substrate radical to the iron center, leading to the formation of a carbocation intermediate. The carbocation subsequently undergoes rapid decarboxylation, losing carbon dioxide and forming the terminal alkene product.

Comparison with Other Decarboxylation Pathways

The terminal olefin-forming fatty acid decarboxylation pathway differs significantly from other biological decarboxylation mechanisms in both its enzymatic machinery and mechanistic details. Traditional decarboxylases typically employ cofactors such as thiamine pyrophosphate, pyridoxal phosphate, or biotin to facilitate the removal of carboxyl groups through different chemical mechanisms.

Non-heme iron decarboxylases, such as UndA from Pseudomonas species, utilize a different approach involving a diiron center and operate through a Fe³⁺-OO- ⁻ intermediate rather than the heme-based Compound I/II system. These enzymes demonstrate specificity for medium-chain fatty acids (C10-C14) and exhibit lower catalytic efficiency compared to the P450 decarboxylases.

Fatty acid photodecarboxylases represent another distinct mechanism, utilizing flavin adenine dinucleotide (FAD) as a cofactor and requiring blue light for activation. These enzymes operate through a fundamentally different mechanism involving excited flavin states and radical intermediates, producing alkanes rather than alkenes as the primary product.

The polyketide synthase pathway employed by enzymes like Ols from Synechococcus species represents yet another approach, utilizing a multi-domain enzyme complex that performs both chain elongation and decarboxylation in a single catalytic cycle. This pathway produces both 1-nonadecene and 1,14-nonadecadiene through a mechanism involving ketoacyl intermediates and controlled decarboxylation.

P450 Enzymes in 1-Nonadecene Production

OleT(JE) Structure and Functional Characterization

The cytochrome P450 OleT from Jeotgalicoccus sp. ATCC 8456 represents the paradigmatic enzyme for terminal olefin production through fatty acid decarboxylation. Structural studies have revealed that OleT belongs to the CYP152 family of P450 peroxygenases, which are characterized by their ability to utilize hydrogen peroxide as both the electron donor and oxygen source, bypassing the need for traditional electron transport partners.

The crystal structure of OleT has been determined in both substrate-free and arachidic acid-bound forms at 2.3 and 2.5 Å resolution, respectively. The overall structure closely resembles that of P450 BSβ, with a root mean square deviation of 0.99 Å for 379 Cα atoms, indicating a high degree of structural conservation within the CYP152 family. However, specific structural adaptations enable OleT to accommodate longer-chain fatty acid substrates and catalyze decarboxylation rather than hydroxylation.

Key structural features that distinguish OleT include modifications in the FG-loop region (between the F- and G-helices) and the C-terminal loop sections, which line the substrate-binding pocket and are positioned near the fatty acid terminal methyl group. The residue Leu177 in the FG-loop plays a crucial role in closing a narrow solvent access channel that remains open in other CYP152 enzymes, thereby controlling substrate access and orientation.

The substrate-binding pocket of OleT is extended compared to other CYP152 enzymes due to mutations in the N-terminal β-sheet section, allowing accommodation of the C20:0 arachidic acid substrate, which nearly completely fills the active site cavity. This extended binding pocket is essential for the enzyme's specificity toward long-chain fatty acids and its ability to achieve the precise substrate positioning required for decarboxylation.

Catalytic Mechanism of Fatty Acid Decarboxylation

The catalytic mechanism of OleT represents a remarkable example of how P450 enzymes can be evolutionarily repurposed from hydroxylation to decarboxylation through subtle but critical active site modifications. The mechanism begins with substrate binding and hydrogen peroxide activation to form the highly reactive Compound I intermediate.

The substrate orientation within the active site is critical for determining the reaction outcome. In OleT, the fatty acid substrate is positioned such that the β-carbon is optimally aligned for hydrogen abstraction by Compound I, while the carboxyl group is properly positioned for subsequent decarboxylation. This precise positioning is achieved through hydrogen bonding interactions between the substrate carboxyl group and basic residues in the active site.

Following the initial hydrogen abstraction, the formation of Compound II represents the key mechanistic divergence from traditional P450 hydroxylases. The stability of Compound II in OleT is enhanced through specific active site interactions that prevent rapid oxygen rebound. This stabilization is achieved through a hydrogen bonding network involving conserved residues that maintain the Fe⁴⁺-OH species in a configuration that favors electron transfer rather than oxygen insertion.

The electron transfer step from the substrate radical to Compound II results in the formation of a carbocation intermediate at the β-carbon position. This carbocation is highly unstable and rapidly undergoes β-elimination to lose carbon dioxide and form the carbon-carbon double bond characteristic of terminal alkenes. The process is facilitated by the electrophilic nature of the carbocation and the thermodynamic favorability of carbon dioxide elimination.

Structure-Function Relationships and Critical Residues

The structure-function relationships in OleT reveal how specific amino acid residues and structural motifs contribute to the enzyme's unique decarboxylation activity. The heme iron center serves as the primary catalytic site, with the cysteine thiolate ligand providing the strong electron-donating capability necessary for the formation of high-valent iron-oxo intermediates.

Critical residues involved in catalysis include the histidine residue that serves as a proton relay during the formation of Compound I, and the basic residues (primarily arginine and lysine) that interact with the substrate carboxyl group to ensure proper positioning within the active site. The conserved threonine residue found in many P450s plays a role in facilitating proton transfer during the catalytic cycle.

The FG-loop region contains several residues that are crucial for substrate specificity and access control. Leu177 acts as a gatekeeper residue that controls the size and shape of the substrate access channel, while other hydrophobic residues in this region contribute to the overall hydrophobic environment necessary for fatty acid binding.

Compound II stabilization is achieved through a network of hydrogen bonding interactions involving multiple residues. These interactions prevent the rapid oxygen rebound that characterizes traditional P450 hydroxylases and instead promote the electron transfer pathway that leads to decarboxylation. The specific identity and positioning of these residues are critical for maintaining the proper balance between stability and reactivity of the Compound II intermediate.

Substrate chain length specificity is determined by the overall architecture of the active site channel and the positioning of hydrophobic residues that interact with the fatty acid alkyl chain. The enzyme demonstrates optimal activity with C18-C22 fatty acids, with longer chains providing better binding affinity and more efficient decarboxylation.

Genetic Regulation of Biosynthetic Pathways

Transcriptional Control Mechanisms

The transcriptional regulation of biosynthetic pathways involved in 1-nonadecene production operates through complex networks of transcription factors, regulatory elements, and signaling cascades that respond to both internal metabolic states and external environmental conditions. Transcriptional control represents the primary mechanism for regulating gene expression in these pathways, allowing cells to rapidly adjust enzyme production in response to changing conditions.

Pathway-specific transcription factors play crucial roles in coordinating the expression of genes involved in fatty acid metabolism and terminal alkene biosynthesis. In bacteria such as Jeotgalicoccus species, the expression of oleT and associated genes is likely controlled by regulators that respond to fatty acid availability and cellular energy status. These regulators typically recognize specific DNA binding motifs in the promoter regions of target genes.

Global regulatory systems also influence the expression of biosynthetic genes through mechanisms such as catabolite repression and stringent response. The CRP-cAMP system in many bacteria coordinates the expression of metabolic genes based on carbon source availability, while the stringent response mediated by alarmones like (p)ppGpp can dramatically alter gene expression patterns during nutrient limitation.

Operon organization is commonly observed in bacterial biosynthetic pathways, allowing for coordinated expression of functionally related genes. The genes encoding enzymes in the 1-nonadecene biosynthetic pathway are often clustered together and co-regulated, ensuring that all necessary enzymatic activities are available simultaneously.

Promoter architecture in these pathways typically includes multiple regulatory elements that respond to different environmental and metabolic signals. These elements may include operator sequences for repressor binding, activator binding sites for positive regulation, and ribosome binding sites for translational control. The integration of signals from multiple regulatory elements allows for fine-tuned control of gene expression.

Environmental Regulation of Gene Expression

Environmental factors exert profound effects on the regulation of biosynthetic pathways involved in 1-nonadecene production, with cells having evolved sophisticated mechanisms to sense and respond to changing conditions. Temperature regulation represents one of the most important environmental factors, as enzyme activity and stability are highly temperature-dependent.

Temperature-responsive regulation involves multiple mechanisms including heat shock proteins that protect enzymes from thermal denaturation, and temperature-sensitive transcription factors that adjust gene expression based on thermal conditions. Studies have shown that many genes involved in fatty acid metabolism exhibit increased expression at optimal growth temperatures, typically around 37°C in mesophilic bacteria.

pH regulation affects both enzyme activity and gene expression through acid resistance systems and pH-responsive regulators. Changes in environmental pH can alter protein structure and function, leading to compensatory changes in gene expression to maintain metabolic homeostasis. The osmotic stress response involves similar mechanisms, with cells adjusting gene expression to maintain membrane integrity and enzyme function under varying osmotic conditions.

Nutrient availability serves as a major regulatory signal, with cells adjusting biosynthetic gene expression based on the availability of carbon sources, nitrogen, phosphorus, and other essential nutrients. Carbon catabolite repression represents a well-characterized mechanism where the presence of preferred carbon sources represses the expression of genes involved in alternative metabolic pathways.

Oxygen concentration significantly affects the regulation of biosynthetic pathways, particularly those involving P450 enzymes that require oxygen or hydrogen peroxide as co-substrates. Anaerobic response regulators such as FNR in bacteria coordinate the expression of genes involved in oxygen-dependent and oxygen-independent metabolic pathways based on oxygen availability.

Light intensity affects biosynthetic pathways in photosynthetic organisms, with light-responsive transcription factors and photoreceptors coordinating the expression of genes involved in fatty acid biosynthesis and alkene production. The availability of light energy can dramatically influence the flux through biosynthetic pathways by affecting the supply of ATP and reducing equivalents.

Alternative Biosynthetic Routes

Polyketide Synthase Pathways

The polyketide synthase (PKS) pathway represents a major alternative route for 1-nonadecene biosynthesis, particularly in cyanobacteria such as Synechococcus sp. PCC 7002. This pathway employs a multi-domain enzyme complex called Ols that performs both chain elongation and decarboxylation in a single catalytic process.

The Ols enzyme is a modular polyketide synthase that contains multiple functional domains including β-ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), enoyl reductase (ER), and thioesterase (TE) domains. This organization allows for the sequential processing of acyl substrates through elongation, reduction, and decarboxylation steps.

The mechanism begins with the loading of a C18 acyl-ACP substrate onto the enzyme complex, followed by chain elongation using malonyl-CoA as the extending unit. The ketoreductase domain reduces the β-keto group to a β-hydroxyl group, while the dehydratase and enoyl reductase domains process the intermediate to form the appropriate chain length and saturation pattern.

The thioesterase domain catalyzes the final decarboxylation and cyclization steps that release the terminal alkene product. This domain is responsible for the specificity of the reaction and determines whether the product is 1-nonadecene or 1,14-nonadecadiene, depending on the substrate desaturation pattern.

Non-Heme Iron Oxidase Pathways

Non-heme iron oxidases represent another important class of enzymes capable of producing terminal alkenes through fatty acid decarboxylation. The UndA enzyme from Pseudomonas species exemplifies this pathway, utilizing a diiron center for catalysis rather than the heme-based system of P450 enzymes.

The active site of UndA contains a diiron center coordinated by histidine, aspartate, and glutamate residues in an architecture similar to other diiron oxygenases. The enzyme utilizes molecular oxygen as the oxidant and requires reducing equivalents from NAD(P)H via electron transport chains.

The catalytic mechanism involves the formation of a Fe³⁺-OO- ⁻ intermediate that abstracts a hydrogen atom from the β-carbon of the fatty acid substrate. This mechanism differs from the P450 pathway in that it does not proceed through the high-valent iron-oxo intermediates (Compound I and II) characteristic of heme enzymes.

Substrate specificity of UndA is restricted to medium-chain fatty acids (C10-C14), producing primarily 1-undecene from lauric acid. The enzyme demonstrates lower catalytic efficiency compared to P450 decarboxylases, with turnover numbers significantly lower than those observed for OleT enzymes.

Acyl-ACP Reductase/Aldehyde Deformylase Pathways

The AAR-ADO pathway represents a two-step process for hydrocarbon production that has been primarily characterized in cyanobacteria. This pathway involves the acyl-ACP reductase (AAR) that reduces acyl-ACP substrates to fatty aldehydes, followed by aldehyde deformylase (ADO) that converts aldehydes to hydrocarbons.

The AAR enzyme (EC 1.2.1.50) catalyzes the NADPH-dependent reduction of acyl-ACP substrates to produce fatty aldehydes. This enzyme contains a diiron center and requires ferredoxin as an electron donor. The reaction represents the first committed step in hydrocarbon biosynthesis through this pathway.

The ADO enzyme (EC 4.1.99.5) belongs to the non-heme diiron enzyme family and catalyzes the conversion of fatty aldehydes to hydrocarbons with the co-production of formate rather than carbon monoxide as originally proposed. The enzyme contains an α-helix structure with a diiron active site and demonstrates the ability to produce both alkanes and alkenes depending on the substrate and reaction conditions.

Product specificity of the AAR-ADO pathway favors the production of alkanes over alkenes, in contrast to the P450 decarboxylase pathway that specifically produces terminal alkenes. The pathway demonstrates activity with C13-C17 substrates, producing primarily heptadecane and heptadecene when heterologously expressed in Escherichia coli.

Fatty Acid Photodecarboxylase Pathways

Fatty acid photodecarboxylases (FAP) represent a unique class of enzymes that utilize light energy to drive the decarboxylation of fatty acids to produce alkanes. These enzymes contain a flavin adenine dinucleotide (FAD) cofactor and require blue light for activation.

The photochemical mechanism involves the excitation of FAD by blue light, followed by electron transfer from the fatty acid substrate to the excited flavin. This process generates substrate and flavin radicals that undergo subsequent reactions leading to decarboxylation and alkane formation.

Critical residues involved in the mechanism include Arg451 and Cys432, which are essential for substrate stabilization and functional charge transfer. The Cys432 residue appears to form a thiolate-flavin charge-transfer complex that facilitates the decarboxylation reaction.

The reaction products of FAP enzymes are primarily alkanes rather than alkenes, representing a key difference from other decarboxylation pathways. The reaction also produces carbon dioxide as a co-product, with some evidence suggesting rapid conversion of CO₂ to bicarbonate within the enzyme active site.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

18435-45-5